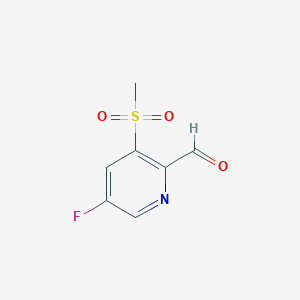
3-Desbenzoyl-3-hydroxybenzyl Nepafenac
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Desbenzoyl-3-hydroxybenzyl Nepafenac is a derivative of Nepafenac, a nonsteroidal anti-inflammatory drug (NSAID). This compound is known for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It is characterized by its molecular formula C15H16N2O2 and a molecular weight of 256.2997 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Analyse Chemischer Reaktionen
Types of Reactions
3-Desbenzoyl-3-hydroxybenzyl Nepafenac undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols .
Wissenschaftliche Forschungsanwendungen
3-Desbenzoyl-3-hydroxybenzyl Nepafenac has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: It is studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: It is investigated for its potential therapeutic applications in the treatment of pain and inflammation.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
The mechanism of action of 3-Desbenzoyl-3-hydroxybenzyl Nepafenac involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nepafenac: The parent compound, known for its use in ophthalmic solutions to treat pain and inflammation associated with cataract surgery.
Amfenac: A metabolite of Nepafenac, also an NSAID with similar anti-inflammatory properties.
Uniqueness
3-Desbenzoyl-3-hydroxybenzyl Nepafenac is unique due to its modified structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Nepafenac. This modification can potentially enhance its therapeutic efficacy and reduce side effects .
Eigenschaften
CAS-Nummer |
1246956-18-2 |
|---|---|
Molekularformel |
C15H16N2O2 |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
2-[2-amino-3-[hydroxy(phenyl)methyl]phenyl]acetamide |
InChI |
InChI=1S/C15H16N2O2/c16-13(18)9-11-7-4-8-12(14(11)17)15(19)10-5-2-1-3-6-10/h1-8,15,19H,9,17H2,(H2,16,18) |
InChI-Schlüssel |
LXWNZCRPDAGUHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC(=C2N)CC(=O)N)O |
Synonyme |
2-Amino-3-(hydroxyphenylmethyl)-benzeneacetamide; Nepafenac Impurity E; 2-(2-Amino-3-(hydroxy(phenyl)methyl)phenyl) Acetamide; _x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




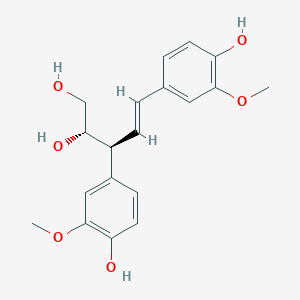

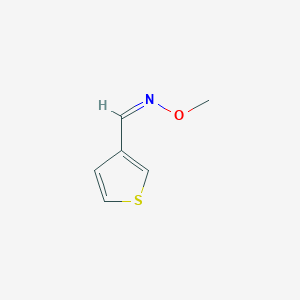
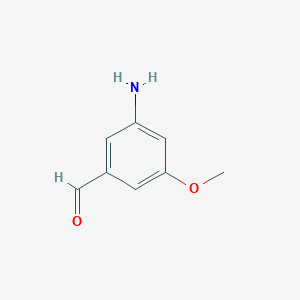
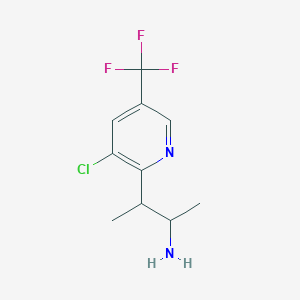
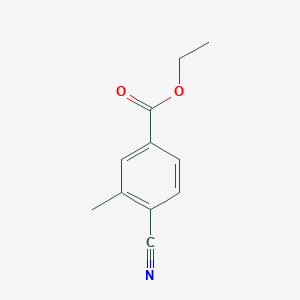
![3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145695.png)
